2-Cyclopropyl-6-(iodomethyl)oxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-(iodomethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-6-8-2-1-3-9(11-8)7-4-5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVDYCQNWBTPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C2CC2)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 2 Cyclopropyl 6 Iodomethyl Oxane
Reactivity of the Iodomethyl Functional Group
The primary iodomethyl group at the C-6 position of the tetrahydropyran (B127337) ring is a key site for a variety of chemical transformations. Its reactivity is largely governed by the weak carbon-iodine bond, making it an excellent leaving group in substitution reactions and a precursor for radical intermediates.
Nucleophilic Substitution Reactions and Their Stereochemical Course
The iodomethyl group is highly susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. This is characteristic of primary alkyl halides, where steric hindrance is minimal. A wide range of nucleophiles can be employed to displace the iodide ion, leading to a diverse array of functionalized tetrahydropyran derivatives.
The stereochemical course of these substitutions is of particular importance. In reactions involving 2,6-disubstituted tetrahydropyrans, the incoming nucleophile's trajectory is influenced by the stereochemistry of the existing substituent at the C-2 position. For 2-Cyclopropyl-6-(iodomethyl)oxane, assuming a cis or trans relationship between the cyclopropyl (B3062369) and iodomethyl groups, the substitution reaction is expected to proceed with inversion of configuration at the methylene (B1212753) carbon bearing the iodine. However, the stereocenter at C-6 itself is what primarily dictates the approach of the nucleophile. Syntheses of 2,6-disubstituted tetrahydropyrans often yield the thermodynamically more stable cis isomer. nih.gov In such cases, nucleophilic attack on the iodomethyl group would likely occur from the less hindered face of the molecule. For instance, intramolecular Williamson ether synthesis on related halohydrins demonstrates a strong preference for specific ring-closing geometries.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydroxide (B78521) | NaOH | 2-Cyclopropyl-6-(hydroxymethyl)oxane |
| Alkoxide | NaOCH₃ | 2-Cyclopropyl-6-(methoxymethyl)oxane |
| Cyanide | NaCN | 2-Cyclopropyl-6-(cyanomethyl)oxane |
| Azide | NaN₃ | 2-Cyclopropyl-6-(azidomethyl)oxane |
| Thiolate | NaSPh | 2-Cyclopropyl-6-(phenylthiomethyl)oxane |
These reactions are typically carried out in polar aprotic solvents like DMSO or DMF to enhance the nucleophilicity of the attacking species. The resulting products serve as versatile intermediates for further synthetic elaborations.
Radical-Mediated Transformations Involving the Carbon-Iodine Bond
The carbon-iodine bond, being the weakest among carbon-halogen bonds, is readily cleaved under radical conditions. This allows this compound to participate in a variety of radical-mediated transformations. Homolytic cleavage of the C-I bond can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor like tributyltin hydride, leading to the formation of the corresponding 2-cyclopropyl-6-methyl-oxane.
Furthermore, the generated radical can participate in carbonylation reactions. For example, photoinitiated radical reactions with carbon monoxide have been shown to convert alkyl iodides into carboxylic acids. nih.gov This suggests that this compound could be converted to 2-(2-cyclopropyl-oxane-6-yl)acetic acid under similar conditions. The use of iodine(III) reagents can also promote radical reactions, including C-H functionalization and cyanation. nih.gov
Derivatization to Other Oxygenated or Carbonyl-Containing Functionalities
The iodomethyl group can be transformed into various oxygen-containing functionalities. A common transformation is the conversion to a hydroxymethyl group, which can be achieved via an SN2 reaction with hydroxide or, more commonly, through displacement with acetate (B1210297) followed by hydrolysis to avoid potential side reactions.
Oxidation of the iodomethyl group can lead to the corresponding aldehyde, 2-cyclopropyl-oxane-6-carbaldehyde. A well-known method for this transformation is the Kornblum oxidation, which involves reacting the alkyl iodide with dimethyl sulfoxide (B87167) (DMSO). Alternatively, the alcohol obtained from hydrolysis can be oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Further oxidation to the carboxylic acid, 2-cyclopropyl-oxane-6-carboxylic acid, can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid. Molecular iodine in the presence of potassium tert-butoxide has also been reported as an effective system for oxidizing alcohols to carbonyl compounds. researchgate.net
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain (approximately 27.5 kcal/mol). This inherent strain makes the cyclopropane (B1198618) ring susceptible to ring-opening reactions under various conditions, providing a pathway to more complex molecular architectures.
Electrophilic, Nucleophilic, and Radical-Induced Cyclopropane Ring-Opening Reactions
The cyclopropyl group in this compound can undergo ring-opening through several mechanisms.
Electrophilic Ring Opening: In the presence of strong acids or electrophiles, the cyclopropane ring can be protonated or attacked, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by a nucleophile. For instance, treatment with a Brønsted acid like triflic acid in the presence of an aromatic nucleophile can lead to Friedel-Crafts type alkylation products. rsc.org The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. In this case, cleavage would likely occur at the C1-C2 or C1-C3 bond of the cyclopropane to form a secondary carbocation, which could be stabilized by the adjacent ether oxygen.
Nucleophilic Ring Opening: While less common for simple cyclopropanes, ring-opening by nucleophiles can occur if the ring is "activated" by an electron-withdrawing group. thieme-connect.com In the case of this compound, the oxane ring itself is not a strong activating group. However, transformations of the iodomethyl group into a carbonyl or other electron-withdrawing functionality could render the cyclopropyl ring susceptible to nucleophilic attack, particularly in a conjugate-addition-like fashion. tandfonline.com
Radical-Induced Ring Opening: The cyclopropylcarbinyl radical, which would be formed by hydrogen abstraction from the carbon adjacent to the cyclopropyl ring, is known to undergo extremely rapid ring-opening to form the homoallylic radical. researchgate.netnih.gov This rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. acs.org Therefore, any reaction that generates a radical at the C-2 position of the tetrahydropyran ring would likely result in the opening of the cyclopropyl ring.
Rearrangements and Ring Expansions Triggered by Cyclopropyl Strain
The strain energy of the cyclopropyl group can be a driving force for various molecular rearrangements and ring expansions.
The cyclopropylcarbinyl-homoallyl rearrangement is a classic example. If a carbocation is generated at the carbon atom attached to the cyclopropyl ring (the C-2 position of the oxane), it can undergo a rapid rearrangement to form a cyclobutyl or homoallylic cation. researchgate.netnih.gov This process can be initiated by Lewis acids or by the departure of a leaving group from the C-2 position. While the starting compound does not have a leaving group at this position, synthetic modifications could introduce one.
Furthermore, cyclopropyl ketones are known to undergo ring expansion to cyclopentanones under acidic conditions. nih.gov While the subject molecule is an ether, this reactivity highlights the potential for the cyclopropyl group to participate in ring expansion reactions if an appropriate functional group is present or installed on the adjacent carbon. The rearrangement of cyclopropyl epoxides to cyclobutane (B1203170) and cyclobutene (B1205218) derivatives under acidic conditions also illustrates the propensity of strained cyclopropyl systems to undergo ring expansion. rsc.org
Table 2: Potential Rearrangement and Ring-Opening Products
| Reaction Type | Trigger | Potential Product(s) |
| Electrophilic Ring Opening | H⁺ / Lewis Acid | Homoallylic alcohols/ethers |
| Radical Ring Opening | Radical Initiator | Ring-opened alkyl derivatives |
| Cyclopropylcarbinyl Rearrangement | Carbocation at C-2 | Cyclobutyl or homoallylic derivatives |
| Ring Expansion | Acid-catalyzed (if derivatized to ketone) | Cyclopentanone derivatives |
Carbenoid Reactivity from Cyclopropyl Precursors
The cyclopropyl group, a highly strained three-membered ring, imparts unique reactivity to adjacent atoms. Due to significant ring strain and the unique hybridization of its carbon-carbon bonds, a cyclopropyl group can effectively stabilize an adjacent carbene. This stabilization arises from hyperconjugation, where the Walsh orbitals of the cyclopropane ring overlap with the empty p-orbital of the singlet carbene.
Computational studies on model systems, such as dicyclopropylcarbene and isopropyl cyclopropylcarbene, have provided insight into the stabilizing effect of the cyclopropyl group. Density functional theory (DFT) calculations have shown that a cyclopropyl group stabilizes a carbene more effectively than an isopropyl group. researchgate.net This stabilization is reflected in the geometries of cyclopropyl-substituted carbenes, which adopt a bisected, W-shaped conformation to maximize hyperconjugation. researchgate.net This geometric preference leads to a shortening of the bond between the carbene carbon and the cyclopropyl ring and a lengthening of the vicinal bonds within the ring itself. researchgate.net
In the context of this compound, the generation of a carbene at the carbon adjacent to the cyclopropyl group could be envisioned through various synthetic routes, although such transformations for this specific molecule are not extensively documented. Should a carbene be formed at this position, its reactivity would be significantly influenced by the stabilizing effect of the cyclopropyl ring. The cyclopropyl group acts as a good donor in hyperconjugation, which substantially stabilizes adjacent carbocations and, to a lesser extent, carbenes. wikipedia.org
The rearrangement of cyclopropyl carbenes can lead to the formation of cyclobutene derivatives. researchgate.net The direction of this ring-opening process is influenced by the substitution pattern on the cyclopropane ring, with the least substituted bond preferentially migrating. researchgate.net Theoretical studies using methods like Complete Neglect of Differential Overlap (CNDO) have been employed to model the reaction pathways of these rearrangements. researchgate.net
It is important to note that the presence of other functional groups in this compound, namely the oxane ring and the iodomethyl group, would present challenges and opportunities for chemoselective generation and reaction of a cyclopropyl-adjacent carbene.
Reactivity of the Oxane Ring System
The oxane, or tetrahydropyran (THP), ring is a common motif in many natural products and is generally considered a stable heterocyclic system. However, its reactivity can be harnessed for various chemical transformations, including ring-opening reactions and further functionalization.
Ring-Opening Reactions of the Tetrahydropyran Core under Acidic or Basic Conditions
The tetrahydropyran ring in this compound can undergo ring-opening reactions under either acidic or basic conditions, although forcing conditions may be required.
Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the oxane ring is protonated, forming an oxonium ion. This activation facilitates nucleophilic attack at either the C2 or C6 position, leading to ring cleavage. The regioselectivity of the attack depends on the electronic and steric nature of the substituents at these positions. For this compound, the presence of the cyclopropyl and iodomethyl groups would influence the stability of any potential carbocationic intermediates, thereby directing the outcome of the reaction. Studies on the cationic ring-opening polymerization of tetrahydrofuran (B95107), a related cyclic ether, have shown that Brønsted acids are effective catalysts. nih.gov The mechanism often involves the formation of a tertiary carbenium ion, which is then trapped by a nucleophile. In some cases, acid-mediated oxy-Michael cyclizations for the formation of tetrahydropyran rings have been studied, and the reverse, ring-opening, is also a key consideration. whiterose.ac.uk
Base-Catalyzed Ring Opening: Ring-opening of tetrahydropyrans under basic conditions is less common and typically requires the presence of activating groups or specific functionalities that facilitate the reaction. For instance, intramolecular oxy-Michael reactions to form tetrahydrofuran rings can be reversible under basic conditions, implying a potential pathway for ring opening. doi.org However, for a simple substituted oxane like this compound, cleavage of the C-O bonds under basic conditions would be challenging without the involvement of neighboring group participation or conversion of the hydroxyl group (if formed from the iodide) into a better leaving group.
The table below summarizes the general conditions for the ring-opening of tetrahydropyran rings.
| Condition | Reagents/Catalyst | General Observations |
| Acidic | Brønsted acids (e.g., TFA, TsOH, H₂SO₄), Lewis acids (e.g., BF₃·OEt₂) | Protonation of the ether oxygen activates the ring for nucleophilic attack. Can lead to polymerization or fragmentation depending on the substrate and conditions. nih.govwhiterose.ac.uk |
| Basic | Strong bases (e.g., t-BuOK) | Generally less facile than acidic ring-opening. Often requires specific substrate features to promote the reaction. doi.org |
Further Functionalization and Derivatization of the Oxane Nucleus
Beyond ring-opening, the oxane nucleus of this compound can be a scaffold for further functionalization. While the saturated nature of the tetrahydropyran ring limits the scope of direct modifications, reactions involving the C-H bonds or transformations that introduce unsaturation can be employed.
For instance, radical-mediated C-H functionalization could potentially introduce new substituents onto the oxane ring. Furthermore, elimination reactions, if a suitable leaving group is present or can be installed, could generate a dihydropyran, which is a versatile intermediate for further reactions such as additions and cycloadditions. The synthesis of various substituted tetrahydropyrans often involves the cyclization of acyclic precursors, and the reverse of these strategies could be considered for derivatization. organic-chemistry.orgresearchgate.net
Chemoselectivity and Orthogonal Reactivity of Multiple Functional Groups
The presence of three distinct functional groups in this compound—the cyclopropyl ring, the iodomethyl group, and the oxane ether—necessitates careful consideration of chemoselectivity in any synthetic transformation. Orthogonal reactivity, the ability to react one functional group selectively in the presence of others, is key to the controlled manipulation of this molecule.
Iodomethyl Group: The primary iodide is the most reactive site for nucleophilic substitution (S_N2) reactions. A wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates, and carbanions) can displace the iodide to introduce new functionalities. This reaction is typically performed under mild conditions that would not affect the cyclopropyl or oxane moieties.
Cyclopropyl Group: The cyclopropyl group is generally stable to many reagents but can undergo ring-opening reactions under specific conditions, such as with strong acids, certain transition metals, or through radical pathways. nih.govresearchgate.net For example, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to be a powerful tool for constructing more complex molecular architectures. nih.govresearchgate.net These conditions can often be chosen to be orthogonal to the reactivity of the iodomethyl group.
Oxane Ring: As discussed, the oxane ring is relatively inert but can be cleaved under strong acidic or, in some cases, basic conditions. whiterose.ac.ukdoi.org These harsh conditions would likely also affect the other functional groups. Therefore, transformations involving the oxane ring would typically be planned at a stage where the other functionalities have been appropriately protected or have already served their synthetic purpose.
The following table outlines the potential for orthogonal reactivity among the functional groups of this compound.
| Functional Group | Reactive Towards | Conditions | Orthogonality |
| Iodomethyl (-CH₂I) | Nucleophiles (S_N2) | Mild basic or neutral conditions | High: Can be selectively functionalized in the presence of the cyclopropyl and oxane rings. |
| Cyclopropyl | Strong acids, transition metals, radicals | Harsh acidic conditions, specific catalysts, radical initiators | Moderate: Conditions for ring-opening may affect the oxane ring. Can be orthogonal to S_N2 reactions at the iodide. nih.govresearchgate.net |
| Oxane (Ether) | Strong acids, specific Lewis acids | Forcing acidic conditions | Low: Conditions for ring-opening are generally harsh and would likely affect the other functional groups. nih.govwhiterose.ac.uk |
Stereochemical Aspects in the Chemistry of 2 Cyclopropyl 6 Iodomethyl Oxane
Conformational Dynamics of the Oxane Ring System
The six-membered tetrahydropyran (B127337) (oxane) ring in 2-cyclopropyl-6-(iodomethyl)oxane predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C2 and C6 positions can exist in either axial or equatorial orientations. The relative stability of these conformations is governed by the principles of conformational analysis, where bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.
A high-resolution molecular spectroscopy study on the parent molecule, tetrahydropyran (THP), has provided accurate data on its ground state and backbone structure, which serves as a foundational model for understanding substituted derivatives. rsc.org For monosubstituted tetrahydropyrans, the conformational preference is well-established, with the substituent favoring the equatorial position. acs.org In the case of 2,6-disubstituted tetrahydropyrans, the conformational equilibrium will depend on the relative steric bulk of the cyclopropyl (B3062369) and iodomethyl groups. Both cis and trans isomers are possible, with the cis isomer having both substituents on the same face of the ring (one axial, one equatorial in the most stable chair form) and the trans isomer having them on opposite faces (both equatorial or both axial). Typically, the diequatorial conformation of the trans isomer is the most stable. The oxidation of tetrahydropyran has been shown to exhibit low-temperature reactivity, with the ether group influencing the C-H bond energy at different positions around the ring, a factor that can be influenced by substituent conformation. consensus.app
| Isomer | Substituent Orientations (Most Stable Chair) | Relative Stability |
|---|---|---|
| trans | Diequatorial | Generally most stable |
| cis | Axial, Equatorial | Less stable than diequatorial trans |
| trans | Diaxial | Generally least stable |
Stereocontrol in the Formation of the Cyclopropyl Group
The formation of the cyclopropyl group attached to the oxane ring at the C2 position requires a cyclopropanation reaction of a precursor, likely a 2-vinyloxane derivative. The stereochemical outcome of this reaction is paramount. The Simmons-Smith reaction and its modifications are classic methods for cyclopropanation. wikipedia.orgorganicchemistrytutor.com This reaction is known to be stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. organicchemistrytutor.commasterorganicchemistry.com For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give a trans-disubstituted cyclopropane.
The presence of a directing group, such as a hydroxyl group in an allylic or homoallylic alcohol, can significantly influence the facial selectivity of the cyclopropanation. unl.ptorganic-chemistry.org In the context of a 2-vinyloxane precursor, the oxygen atom of the oxane ring could potentially act as a directing group, influencing the delivery of the carbenoid to one face of the double bond, thus controlling the stereochemistry at the newly formed stereocenters of the cyclopropyl group relative to the oxane ring. The use of chiral catalysts in cyclopropanation reactions of allylic alcohols has been shown to achieve high enantioselectivity. acs.org Stereoselective cyclopropanation of homoallylic alcohols has also been demonstrated to proceed with a high level of stereochemical induction. researchgate.net The Furukawa modification of the Simmons-Smith reaction, which uses diethylzinc (B1219324) (Et₂Zn), is often more effective for less nucleophilic alkenes. wikipedia.org
| Factor | Influence on Stereochemistry | Example Method |
|---|---|---|
| Alkene Geometry | Determines the relative stereochemistry of substituents on the cyclopropane ring (stereospecific). | Simmons-Smith reaction |
| Directing Groups | Controls the facial selectivity of the cyclopropanation. | Hydroxy-directed Simmons-Smith reaction |
| Chiral Catalysts/Auxiliaries | Induces enantioselectivity in the formation of the cyclopropane. | Chiral ligand-modified cyclopropanation |
Diastereoselective and Enantioselective Pathways in Synthesis and Reactions
The synthesis of a specific stereoisomer of this compound relies on diastereoselective and enantioselective strategies. The tetrahydropyran ring itself is a common motif in many natural products, and numerous methods for its stereocontrolled synthesis have been developed. rsc.org
Diastereoselective Synthesis: The relative stereochemistry between the C2 and C6 substituents is often established during the formation of the oxane ring. Prins cyclization is a powerful method for constructing tetrahydropyran rings with high diastereoselectivity. For example, the reaction of homoallylic alcohols with aldehydes can lead to highly substituted tetrahydropyrans with excellent stereocontrol. organic-chemistry.orgnih.govnih.gov The stereochemical outcome is often dictated by the formation of a stable chair-like transition state where the substituents preferentially occupy equatorial positions. organic-chemistry.org Reductive etherification of δ-trialkylsilyloxy substituted ketones is another method for the stereoselective construction of cis-2,6-disubstituted tetrahydropyrans. nih.gov Diastereoselective routes to syn-2,6-disubstituted tetrahydropyrans have also been developed. nih.govresearchgate.net
Enantioselective Synthesis: Enantioselective synthesis of 2,6-disubstituted tetrahydropyrans can be achieved through various catalytic asymmetric reactions. A tandem catalytic asymmetric hydrogenation followed by an oxa-Michael cyclization has been shown to produce cis-2,6-disubstituted tetrahydropyrans with high enantiomeric excess (ee) and diastereoselectivity. acs.orgnih.gov Organocatalytic methods, such as amine-catalyzed Michael addition and subsequent cyclization, can also provide optically enriched pyran derivatives. rsc.org Furthermore, catalytic enantioselective tandem oxa[4+2] cycloadditions have been employed for the synthesis of highly substituted dihydropyrans, which can be further elaborated to tetrahydropyrans. nih.gov
Impact of Stereochemistry on Reaction Regioselectivity and Pathway
The stereochemistry of this compound is expected to have a profound impact on its reactivity, particularly the regioselectivity of reactions involving the oxane ring or the iodomethyl group. For instance, in nucleophilic substitution reactions at the iodomethyl group (a primary iodide), the stereochemistry at C2 and C6 will influence the accessibility of the reaction center.
More significantly, reactions involving the opening of the tetrahydropyran ring will be highly dependent on the stereochemical arrangement of the substituents. While the oxane ring is generally stable, under certain conditions (e.g., strong Lewis acids), it can undergo ring-opening. The stereoelectronic effects dictated by the conformation of the ring and the orientation of the substituents will play a crucial role in determining the reaction pathway. For example, the anti-periplanar arrangement of a substituent and the C-O bond of the ether linkage can facilitate ring cleavage. The oxidation of tetrahydropyran has shown that the ether group weakens the C-H bond at the ortho-sites, suggesting that these positions are more susceptible to radical reactions. consensus.app
The influence of substituents on the regioselectivity of reactions is a well-documented phenomenon in heterocyclic chemistry. jocpr.comwikipedia.org In reactions that proceed through an oxocarbenium ion intermediate, the stability of this intermediate, which is influenced by the substituents, will direct the outcome of the reaction. The stereochemistry of the substituents can also influence the approach of reagents, leading to different products.
| Reaction Type | Influence of Stereochemistry |
|---|---|
| Nucleophilic Substitution at C7 (iodomethyl) | Steric hindrance from C6 and C2 substituents can affect reaction rates. |
| Oxane Ring Opening | Conformation and stereoelectronic effects determine regioselectivity and feasibility. |
| Reactions at the Cyclopropyl Group | The facial accessibility of the cyclopropane ring is influenced by the oxane ring's stereochemistry. |
Mechanistic Investigations and Theoretical Studies of 2 Cyclopropyl 6 Iodomethyl Oxane Transformations
Computational Chemistry Approaches to Reaction Mechanisms and Selectivity (e.g., DFT)
Computational chemistry, particularly Density Functional Theory (DFT), stands as a powerful tool for predicting and rationalizing the reactivity and selectivity of complex organic transformations. For a molecule such as 2-cyclopropyl-6-(iodomethyl)oxane, DFT calculations can illuminate potential reaction pathways, determine the geometries of transition states, and calculate the activation energies associated with various mechanistic possibilities.
In transformations involving the cyclopropyl (B3062369) group, DFT studies have been instrumental. For instance, in the context of ring-opening reactions of donor-acceptor cyclopropanes, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism involving carbocationic intermediates. researchgate.netepfl.ch The stability of such intermediates is often enhanced by the ability of the cyclopropane (B1198618) ring to delocalize positive charge through its "bent" bonds. DFT calculations can quantify this stabilizing effect and predict the regioselectivity of nucleophilic attack.
Similarly, for reactions at the iodomethyl group, such as nucleophilic substitution, DFT can model the SN2 transition state, providing insights into the steric hindrance imposed by the adjacent cyclopropyl-substituted oxane ring. The calculated energy barriers can help in understanding the feasibility of such reactions under various conditions.
Table 1: Representative Applications of DFT in Analyzing Transformations of Related Structures
| Investigated Transformation | Computational Method | Key Findings |
| Ring-opening of vinyl-cyclopropyl ketones | DFT | Stepwise process via carbocationic intermediates is probable. researchgate.netepfl.ch |
| Cyclization of ynenones to cyclopropyl-substituted furans | DFT | Elucidation of diastereoselective intramolecular cascade reaction pathways. nih.gov |
| Reactions of iodomethanes | Ab initio calculations | Determination of molecular geometries and vibrational frequencies. |
These examples underscore the potential of computational chemistry to provide a detailed, atomistic view of the transformations of this compound, guiding experimental design and the interpretation of results.
Kinetic and Thermodynamic Profiling of Key Reaction Steps
The kinetic and thermodynamic parameters of a reaction provide quantitative measures of its rate and feasibility. For this compound, key reaction steps would include the cleavage of the C-I bond, ring-opening of the cyclopropane, or transformations involving the oxane ring.
The thermodynamics of reactions involving the cyclopropane moiety are significantly influenced by its inherent ring strain, which is approximately 27 kcal/mol. researchgate.net Reactions that lead to the opening of this ring are often thermodynamically favorable due to the release of this strain. The kinetics of such ring-opening reactions, however, are dependent on the activation energy, which can be substantial unless facilitated by activating groups or catalysts. researchgate.netepfl.ch
The kinetics of substitution at the iodomethyl group would be expected to follow principles of SN2 reactions. The rate would be influenced by the concentration of the nucleophile and the substrate. Ab initio calculations on iodomethanes and iodomethyl radicals have provided valuable thermodynamic and kinetic parameters, which can serve as a baseline for understanding the behavior of the iodomethyl group in more complex structures.
Table 2: Illustrative Thermodynamic and Kinetic Data for Related Species
| Species/Reaction | Parameter | Value | Significance for this compound |
| Cyclopropane | Ring Strain | ~27 kcal/mol researchgate.net | Provides a thermodynamic driving force for ring-opening reactions. |
| Iodomethanes | C-I Bond Dissociation Energy | Varies with substitution | Influences the feasibility of radical-mediated reactions. |
| SN2 Reactions | Rate Law | Rate = k[Substrate][Nucleophile] | Describes the expected kinetic behavior of substitutions at the iodomethyl group. |
A comprehensive kinetic and thermodynamic profile for the transformations of this compound would require experimental studies, such as reaction calorimetry and kinetic monitoring by spectroscopic methods.
Spectroscopic Elucidation of Reactive Intermediates (e.g., NMR, EPR)
The direct observation and characterization of reactive intermediates are crucial for the unambiguous determination of a reaction mechanism. Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable in this regard. However, the short lifetimes and low concentrations of many intermediates present significant challenges. ethz.chnih.gov
In the context of this compound transformations, potential intermediates could include:
Oxonium ions: Formed by the protonation or Lewis acid coordination to the oxygen atom of the oxane ring. These can be detected by NMR spectroscopy through characteristic downfield shifts of adjacent protons.
Carbocations: Arising from the heterolytic cleavage of the C-I bond or from the ring-opening of the cyclopropane. Their detection is often challenging but can sometimes be achieved at low temperatures (cryo-NMR).
Radicals: Generated by the homolytic cleavage of the C-I bond. EPR spectroscopy is the primary tool for the detection and characterization of radical intermediates.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), has emerged as a highly sensitive technique for detecting charged intermediates in catalytic and organometallic reactions. ethz.chnih.govrsc.org This method allows for the identification of species present in low abundance directly from the reaction mixture. For reactions of this compound, ESI-MS could potentially identify cationic intermediates and catalyst-substrate adducts.
In the study of other complex systems, spectroscopic methods have been successfully employed. For example, UV-vis spectroscopy has been used to identify Criegee intermediates in ozonolysis reactions, and Mössbauer spectroscopy has provided evidence for iron-based intermediates in enzyme catalysis. rsc.orgnih.gov
Unraveling the Role of Directing Groups and Catalysts in Stereochemical Outcomes
The stereochemical outcome of reactions involving this compound would be intricately linked to the influence of directing groups and the choice of catalysts. A directing group can pre-coordinate with a catalyst or reagent, delivering it to a specific face of the molecule, thereby controlling stereoselectivity. ku.edu
In this molecule, both the oxygen atom of the oxane ring and the cyclopropyl group itself can act as directing groups. The lone pairs on the oxane oxygen can coordinate to a Lewis acidic catalyst, potentially directing subsequent transformations to one face of the ring. The cyclopropane ring, with its unique electronic structure, can also influence the stereochemical course of reactions at adjacent centers. The rigid structure of the cyclopropyl group can lead to highly diastereoselective reactions on neighboring functionalities. researchgate.net
The choice of catalyst is paramount in controlling the reaction pathway and stereoselectivity. For instance, in reactions involving C-H functionalization, ruthenium and rhodium catalysts are commonly employed. ku.edu The ligands associated with the metal center play a crucial role in tuning the catalyst's reactivity and stereoselectivity. Similarly, in ring-opening reactions of cyclopropanes, Lewis acids are often used to activate the ring towards nucleophilic attack. researchgate.netscispace.com The nature of the Lewis acid can influence which C-C bond of the cyclopropane is cleaved.
Table 3: Potential Directing and Catalytic Effects in Transformations of this compound
| Functional Group/Reagent | Potential Role | Expected Outcome |
| Oxane Oxygen | Directing Group | Coordination to a catalyst, leading to stereoselective functionalization of the oxane ring or adjacent groups. |
| Cyclopropyl Group | Stereocontrol Element | The rigid structure can enforce a specific conformation, leading to high diastereoselectivity in nearby reactions. researchgate.net |
| Lewis Acids | Catalyst | Activation of the oxane oxygen or the iodomethyl group, promoting nucleophilic substitution or rearrangement. Activation of the cyclopropane for ring-opening. researchgate.netscispace.com |
| Transition Metal Catalysts (e.g., Ru, Rh, Pd) | Catalyst | Can facilitate a variety of transformations, including C-H activation, cross-coupling, and rearrangements, with stereoselectivity governed by the ligand sphere. ku.edu |
The strategic use of directing groups and catalysts would be essential for achieving high levels of stereocontrol in the synthesis of complex molecules derived from this compound.
Advanced Synthetic Applications of 2 Cyclopropyl 6 Iodomethyl Oxane
Utility as a Chiral or Achiral Building Block for Complex Molecules
The 2,6-disubstituted tetrahydropyran (B127337) (THP) core of 2-cyclopropyl-6-(iodomethyl)oxane is a prevalent scaffold in numerous natural products and pharmaceuticals. whiterose.ac.uknih.gov The stereochemical relationship between the cyclopropyl (B3062369) group at C2 and the iodomethyl group at C6 (cis or trans) dictates the molecule's three-dimensional structure, making it a valuable chiral synthon.
The cyclopropyl group itself is a key pharmacophore in various drugs and bioactive compounds. nih.gov Its incorporation into the THP ring imparts unique steric and electronic properties. The strained three-membered ring can influence the conformation of the six-membered oxane ring and participate in specific electronic interactions. As a building block, the molecule offers two distinct points for modification: the highly reactive iodomethyl group and the more robust, but potentially reactive, cyclopropyl ring.
Depending on the synthetic route used to prepare the oxane, both enantiomerically pure and racemic forms could be accessible. Enantiomerically pure versions, derived from the chiral pool or asymmetric synthesis, would be highly valuable for the total synthesis of stereochemically complex targets. nih.gov For instance, methods like asymmetric Prins cyclizations or organocatalytic cycloetherifications are powerful strategies for accessing enantioenriched THPs. whiterose.ac.ukorganic-chemistry.org
Scaffold Diversification through Sequential and Cascade Transformations
The primary iodomethyl group is the most reactive handle on the this compound scaffold. As a primary alkyl iodide, it is an excellent electrophile for a wide range of nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of diverse functional groups, leading to a library of derivatives from a single precursor.
A variety of nucleophiles can be employed to displace the iodide, including:
Nitrogen Nucleophiles: Amines, azides, and heterocycles can be introduced to form aminotetrahydropyrans, which are important in medicinal chemistry. nih.govacs.org
Oxygen Nucleophiles: Alcohols and carboxylates can yield ethers and esters, respectively.
Sulfur Nucleophiles: Thiols and thiocarboxylates can be used to install sulfur-containing moieties.
Carbon Nucleophiles: Cyanide, enolates, and organometallic reagents can be used to form new carbon-carbon bonds, extending the molecular framework.
This reactivity enables rapid scaffold diversification, as illustrated in the hypothetical reaction scheme below.
Table 1: Potential Nucleophilic Substitution Reactions This table presents hypothetical transformations based on the known reactivity of primary iodides.
| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Functional Group |
|---|---|---|
| R-NH₂ (Amine) | K₂CO₃, MeCN | Secondary or Tertiary Amine |
| NaN₃ (Sodium Azide) | DMF, 50 °C | Azide (precursor to amine) |
| KCN (Potassium Cyanide) | DMSO, 90 °C | Nitrile (precursor to acid/amine) |
| R-SH (Thiol) | NaH, THF | Thioether |
Furthermore, the initial substitution product can be designed to trigger subsequent transformations. For example, a nucleophile containing a distal reactive site could initiate a cascade reaction, where the initial SN2 reaction is followed by an intramolecular cyclization or rearrangement, rapidly increasing molecular complexity. nih.govbaranlab.org
Preparation of Functionally Differentiated Molecular Architectures
The presence of multiple, chemically distinct functional groups allows for the strategic, stepwise modification of this compound. The high reactivity of the primary iodide allows it to be addressed first under mild conditions that leave the cyclopropyl group and the ether linkage intact.
Following the initial functionalization at the iodomethyl position, subsequent reactions can target other parts of the molecule under different conditions. For instance:
Iodide Displacement: An initial SN2 reaction with a chosen nucleophile.
Cyclopropane (B1198618) Ring Opening: Under specific catalytic conditions (e.g., with transition metals like Rh(III) or via donor-acceptor cyclopropane pathways), the cyclopropyl ring can be opened to generate a new set of functional groups. acs.org This ring-opening can be a powerful method for introducing linear chains with defined stereochemistry.
C-H Functionalization: Advanced methods could potentially functionalize specific C-H bonds on the tetrahydropyran ring itself, although this would require careful directing group strategies. nih.govacs.org
This sequential approach allows for the creation of functionally differentiated molecules where distinct chemical handles are precisely installed at different locations, a key strategy for preparing fragments for drug discovery or materials science.
Strategic Incorporation into Multi-Step Syntheses of Target Compounds
The 2,6-disubstituted tetrahydropyran motif is a cornerstone in the synthesis of many complex natural products, including macrolides and polyether antibiotics. nih.govresearchgate.net The title compound serves as a pre-formed, functionalized A-ring or E-ring synthon for such targets.
In a hypothetical total synthesis, this compound could be coupled with another advanced intermediate. The iodomethyl group is a reliable electrophilic handle for forming a key carbon-carbon bond via coupling with an organometallic reagent or a stabilized carbanion. The cyclopropyl group could serve as a unique steric element or as a latent functional group to be unmasked later in the synthesis. Many total syntheses of natural products rely on the strategic use of substituted THP rings built through methods like intramolecular radical cyclization or oxa-Michael additions. nih.gov The title compound represents a readily available, advanced intermediate for such endeavors.
Q & A
Q. What are the established synthetic routes for 2-Cyclopropyl-6-(iodomethyl)oxane, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis of this compound likely involves cyclopropanation and iodomethylation steps. A plausible route is the reaction of an alkene precursor with iodomethyl zinc iodide (Simmons-Smith-like conditions) to introduce the cyclopropyl group . For the oxane ring, acid-catalyzed cyclization of a diol or epoxide intermediate could be employed, followed by iodomethylation using methyl iodide under SN2 conditions. Key parameters include:
- Temperature : Cyclopropanation typically requires low temperatures (−20°C to 0°C) to control exothermicity.
- Catalyst : Transition metals (e.g., Zn/Cu) may enhance iodomethyl group transfer efficiency .
- Purification : Column chromatography or recrystallization is critical due to potential byproducts like unreacted diiodomethane.
Structural confirmation via NMR (¹H, ¹³C) and mass spectrometry is essential to validate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Focus on diagnostic signals:
- Cyclopropyl protons: Distinct splitting patterns (e.g., ¹H NMR δ 0.5–1.5 ppm, multiplet) .
- Iodomethyl group: Deshielded CH2I protons (δ 3.0–4.0 ppm, triplet).
- Oxane ring: Axial/equatorial proton differentiation via coupling constants.
- IR : Absence of OH stretches (if purified) and presence of C-I stretches (~500–600 cm⁻¹).
- MS : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct ¹²⁷I/¹²⁹I ratio).
Cross-referencing with computational spectra (DFT) can resolve ambiguities .
Q. What factors affect the stability of this compound under different storage conditions?
- Methodological Answer :
- Light Sensitivity : The C-I bond is prone to homolytic cleavage under UV light; store in amber vials .
- Temperature : Decomposition accelerates above 4°C; long-term storage at −20°C is recommended.
- Solvent Choice : Use non-polar solvents (e.g., hexane) to minimize nucleophilic substitution.
Stability assays (HPLC or TLC) should be conducted monthly to monitor degradation products like cyclopropane derivatives or oxane ring-opened species .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the iodomethyl group in this compound during nucleophilic substitution reactions?
- Methodological Answer : The iodomethyl group acts as a leaving group in SN2 reactions. For example, in substitution with thiols or amines:
- Kinetic Studies : Use pseudo-first-order conditions to measure rate constants. Monitor iodide release via ion chromatography .
- Stereochemical Analysis : Chiral HPLC or polarimetry to assess retention/inversion of configuration.
Competing elimination (E2) pathways may occur under basic conditions; optimize pH (near-neutral) and solvent polarity (e.g., DMF vs. THF) to favor substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
